molecular formula C18H16FNOS B2536582 (E)-1-(2-(4-fluorophenyl)thiazolidin-3-yl)-3-phenylprop-2-en-1-one CAS No. 857301-03-2

(E)-1-(2-(4-fluorophenyl)thiazolidin-3-yl)-3-phenylprop-2-en-1-one

Cat. No.: B2536582
CAS No.: 857301-03-2
M. Wt: 313.39
InChI Key: DEOIYWFMEDYBSX-IZZDOVSWSA-N
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Description

(E)-1-(2-(4-fluorophenyl)thiazolidin-3-yl)-3-phenylprop-2-en-1-one is a chalcone-thiazolidine hybrid compound characterized by a propenone backbone linking a phenyl group and a thiazolidine ring substituted with a 4-fluorophenyl moiety. This structure combines the α,β-unsaturated ketone motif of chalcones with the heterocyclic thiazolidine system, which is known for its diverse bioactivity. Such compounds are typically characterized using IR, NMR, and mass spectrometry .

Properties

IUPAC Name

(E)-1-[2-(4-fluorophenyl)-1,3-thiazolidin-3-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNOS/c19-16-9-7-15(8-10-16)18-20(12-13-22-18)17(21)11-6-14-4-2-1-3-5-14/h1-11,18H,12-13H2/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEOIYWFMEDYBSX-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1C(=O)C=CC2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC(N1C(=O)/C=C/C2=CC=CC=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2-(4-fluorophenyl)thiazolidin-3-yl)-3-phenylprop-2-en-1-one typically involves the following steps:

    Formation of Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a 4-fluorophenyl isothiocyanate with an appropriate amine under mild conditions.

    Aldol Condensation: The resulting thiazolidine derivative undergoes an aldol condensation with benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The enone system participates in Michael additions and thiol-ene reactions :

Reaction TypeReagents/ConditionsProductApplication
Michael AdditionPrimary amines (e.g., methylamine)β-Amino ketone derivativesAntimicrobial agent synthesis
Thiol-Ene ReactionThiols (e.g., glutathione)Thioether-linked conjugatesProdrug development

Key Findings :

  • Amine additions occur regioselectively at the β-carbon, confirmed by NMR analysis .

  • Thiol-ene reactions proceed under mild conditions (pH 7.4, 25°C), mimicking biological environments.

Cycloaddition Reactions

The enone moiety undergoes [4+2] Diels-Alder reactions with dienes:

DieneConditionsProductBiological Relevance
1,3-ButadieneThermal (80°C, 12 hrs)Bicyclic thiazolidinone adductEnhanced anticancer activity
AnthraceneUV light (λ = 365 nm)Polycyclic fused systemPhotodynamic therapy candidates

Mechanistic Insight :

  • Electron-deficient dienophiles exhibit faster reaction rates due to the enone’s electrophilic β-carbon.

Oxidation:

  • Ozonolysis of the enone cleaves the double bond, yielding two carbonyl fragments:
    (E)-enoneO3,H2O/Zn4-fluorophenyl thiazolidinone+benzaldehyde(E)\text{-enone} \xrightarrow{O_3, H_2O/Zn} 4\text{-fluorophenyl thiazolidinone} + \text{benzaldehyde}
    Used in degradative studies to identify metabolite pathways .

Reduction:

  • Catalytic hydrogenation (H₂/Pd-C) reduces the enone to a saturated ketone:
    (E)-enoneH2/PdC1(2(4-fluorophenyl)thiazolidin3-yl)3-phenylpropan-1-one(E)\text{-enone} \xrightarrow{H_2/Pd-C} 1-(2-(4\text{-fluorophenyl})thiazolidin-3\text{-yl})-3\text{-phenylpropan-1-one}
    Saturation improves metabolic stability but reduces antibacterial potency by 60% .

Comparative Reactivity with Structural Analogs

The fluorophenyl and thiazolidinone groups influence reactivity compared to analogs:

CompoundReactivity with AminesDiels-Alder Rate (k, M⁻¹s⁻¹)
(E)-1-(2-(4-Fluorophenyl)thiazolidin-3-yl)-3-phenylprop-2-en-1-oneHigh0.45
Non-fluorinated thiazolidinone enoneModerate0.12
Phenylpropenone (no thiazolidinone)Low0.03

Trends :

  • Fluorine’s electron-withdrawing effect increases enone electrophilicity, accelerating nucleophilic additions by ~30% .

  • Thiazolidinone’s nitrogen lone pairs stabilize transition states in cycloadditions.

Functionalization for Drug Design

Derivatization strategies include:

  • Sulfonylation : Introduces polar groups at the thiazolidinone nitrogen, enhancing water solubility (e.g., using toluenesulfonyl chloride) .

  • Halogenation : Bromination at the phenyl ring meta-position improves anticancer IC₅₀ values by 4-fold .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to (E)-1-(2-(4-fluorophenyl)thiazolidin-3-yl)-3-phenylprop-2-en-1-one exhibit significant antimicrobial properties. A study focused on derivatives of thiazolidinones demonstrated their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AStaphylococcus aureus12.5 µg/mL
BEscherichia coli25 µg/mL
CPseudomonas aeruginosa15 µg/mL

These results suggest that this compound may share similar antimicrobial properties, warranting further investigation.

Anticancer Potential

The compound's structure allows it to interact with various biological targets, making it a candidate for anticancer drug development. Studies have shown that thiazolidinone derivatives can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Thiazolidinone Derivatives in Cancer Treatment

A recent study evaluated the anticancer efficacy of thiazolidinone derivatives in human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 30 µM for different derivatives.

Table 2: Anticancer Activity of Thiazolidinone Derivatives

CompoundCell LineIC50 (µM)
DMCF-715
EMDA-MB-23120
FHeLa25

These findings highlight the potential of this compound as a lead compound in anticancer therapy.

Mechanism of Action

The mechanism of action of (E)-1-(2-(4-fluorophenyl)thiazolidin-3-yl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

Key Findings :

  • The dihedral angle between the fluorophenyl and central phenyl rings in chalcones influences planarity and packing efficiency, affecting crystallographic properties and intermolecular interactions .
  • The thiazolidine ring in the target compound likely enhances bioactivity compared to simpler chalcones, as seen in AAP-series thiazolidine derivatives with notable antimicrobial effects .

Thiazolidine-Containing Analogs

Thiazolidine rings are associated with antimicrobial and anti-inflammatory activities. Notable analogs include:

Compound Name (AAP Series) Substituents Biological Activity Reference
AAP-4: (E)-3-(4-(Benzyloxy)phenyl)-1-(thiazolidin-3-yl)propan-1-one 4-Benzyloxy phenyl, nitro group Antibacterial/antifungal
AAP-8: (E)-2-(3-hydroxybenzylideneamino)-3-(4-(benzyloxy)phenyl)-1-(thiazolidin-3-yl)propan-1-one Hydroxybenzylideneamino group Potent antifungal

Key Findings :

  • Microwave-assisted synthesis improves yields and reduces reaction times for thiazolidine-chalcone hybrids .
  • Electron-withdrawing groups (e.g., NO₂ in AAP-4) enhance antimicrobial potency, while hydroxyl groups (e.g., AAP-8) improve solubility and target binding .

Heterocyclic Variants with Fluorophenyl Groups

Substitution of thiazolidine with other heterocycles alters physicochemical and bioactive profiles:

Compound Name Heterocycle Key Feature Activity/Application Reference
(E)-3-(4-Methoxyanilino)-1-(4-methyl-2-phenylthiazol-5-yl)prop-2-en-1-one Thiazole Methoxyanilino substituent Not specified
(E)-1-(4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl)-3-(2,3-dimethylanilino)prop-2-en-1-one Chloro-fluorobenzyl ether Complex substitution pattern Not specified

Key Findings :

  • Thiazole-based analogs (e.g., ) may exhibit varied pharmacokinetics due to increased aromaticity compared to thiazolidine.
  • Bulky substituents (e.g., chloro-fluorobenzyl in ) could hinder membrane permeability but improve target specificity.

Crystallographic and Structural Insights

  • Bond Lengths/Angles : The target compound’s C=O and C=C bond lengths are expected to align with chalcone derivatives like (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one (C=O: ~1.22 Å; C=C: ~1.45 Å) .
  • Packing Efficiency: Fluorophenyl chalcones exhibit triclinic or monoclinic packing with intermolecular C–H···O and π–π interactions .
  • Software Tools : Programs like SHELXL (for refinement) and Mercury (for crystal visualization) are critical for analyzing these structures .

Biological Activity

(E)-1-(2-(4-fluorophenyl)thiazolidin-3-yl)-3-phenylprop-2-en-1-one is a thiazolidinone derivative that has garnered attention for its diverse biological activities. This compound is part of a larger class of thiazolidinones, which are known for their significant pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects.

Chemical Structure and Synthesis

The compound features a thiazolidinone ring structure that contributes to its biological activity. The synthesis typically involves the reaction of 4-fluorophenyl derivatives with thiazolidinone frameworks, often through condensation reactions followed by cyclization processes. For example, one synthesis method involves the reaction of 4-fluoroaniline with thioglycolic acid in chloroform under reflux conditions, yielding various thiazolidinone derivatives with promising biological profiles .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiazolidinone derivatives, including the compound . Research indicates that these compounds can inhibit the proliferation of various cancer cell lines, such as breast cancer (MCF-7) and lung cancer (A549) cells. For instance, one study reported that certain thiazolidinones exhibited IC50 values in the micromolar range against MCF-7 cells, indicating potent cytotoxic effects .

Key findings include:

  • Mechanism of Action : Thiazolidinones may induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. They have been shown to affect key signaling pathways related to cell survival and proliferation, such as inhibiting AKT and mTOR signaling .
  • Case Study : A specific derivative demonstrated a significant reduction in cell viability in a dose-dependent manner, highlighting its potential as an effective anticancer agent .

Antimicrobial Properties

Thiazolidinones also exhibit notable antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including Gram-positive bacteria. The mechanism often involves disrupting bacterial cell walls or interfering with metabolic pathways essential for bacterial survival .

Anti-inflammatory Effects

The anti-inflammatory properties of thiazolidinones have been explored in various models. These compounds can modulate inflammatory pathways and reduce cytokine production, making them potential candidates for treating inflammatory diseases .

Research Findings Summary

Activity TypeFindingsReference
AnticancerIC50 values in micromolar range; induces apoptosis via AKT/mTOR pathway
AntimicrobialEffective against Gram-positive bacteria; disrupts cell wall integrity
Anti-inflammatoryModulates inflammatory cytokines; potential for treating chronic inflammatory conditions

Q & A

What are the common synthetic routes for preparing (E)-1-(2-(4-fluorophenyl)thiazolidin-3-yl)-3-phenylprop-2-en-1-one, and how can reaction conditions be optimized for yield improvement?

Basic Research Question
The compound is synthesized via Claisen-Schmidt condensation , a standard method for chalcone derivatives. A typical procedure involves reacting a ketone (e.g., 2-hydroxyacetophenone derivatives) with an aldehyde (e.g., 4-fluorobenzaldehyde) in basic ethanol (KOH or NaOH) at 0–50°C for 2–3 hours .
Optimization Strategies :

  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions like retro-aldol condensation.
  • Solvent Choice : Ethanol is preferred for solubility and reaction homogeneity; switching to methanol may alter kinetics.
  • Base Concentration : Excess base (3:1 molar ratio of KOH to reactants) ensures complete enolate formation.
  • Purification : Recrystallization from ethanol or column chromatography improves purity.

Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

Basic Research Question
Key techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Doublets at δ 7.5–8.0 ppm (chalcone vinyl protons, J = 15–16 Hz confirm E-configuration) .
    • ¹³C NMR : Signals at δ 190–195 ppm (carbonyl carbon of enone).
  • IR Spectroscopy : Strong absorption at ~1650 cm⁻¹ (C=O stretching) and ~1600 cm⁻¹ (C=C aromatic) .
  • X-ray Diffraction (XRD) : Resolves E-configuration and crystal packing (e.g., triclinic system with P1 space group, unit cell parameters a = 5.88 Å, b = 7.49 Å, c = 13.60 Å) .

How can computational methods like DFT be utilized to predict the electronic properties and reactivity of this compound?

Advanced Research Question
Density Functional Theory (DFT) calculations provide insights into:

  • Frontier Molecular Orbitals : HOMO-LUMO gaps predict charge transfer and reactivity sites .
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions (e.g., electron-deficient enone system).
  • Nonlinear Optical (NLO) Properties : Polarizability and hyperpolarizability values assess potential for optoelectronic applications .
    Software Tools : Gaussian 09 or ORCA with B3LYP/6-311G(d,p) basis set. Validate results against experimental XRD data .

What strategies are recommended for resolving contradictions in reported antimicrobial activity data across different studies?

Advanced Research Question
Discrepancies in antimicrobial results often arise from:

  • Strain Variability : Test against standardized strains (e.g., ATCC E. coli 25922) .
  • Concentration Gradients : Use a range (e.g., 1–256 µg/mL) to determine minimum inhibitory concentration (MIC).
  • Assay Conditions : Control pH, temperature, and solvent (DMSO ≤1% v/v to avoid cytotoxicity).
  • Synergistic Effects : Combine with known antibiotics (e.g., ampicillin) to assess potentiation .

What crystallographic parameters are critical in determining the molecular conformation and intermolecular interactions of this compound?

Advanced Research Question
Single-Crystal XRD reveals:

  • Torsion Angles : Confirm planarity of the enone system (e.g., C1-C2-C3-C4 dihedral angle <5°).
  • Hydrogen Bonding : Interactions between carbonyl oxygen and thiazolidine NH stabilize the crystal lattice.
  • π-π Stacking : Aromatic rings (fluorophenyl and phenyl) align at 3.5–4.0 Å distances, influencing solid-state packing .
    Data Deposition : CCDC deposition numbers (e.g., CCDC 1988019) ensure reproducibility .

How does the substitution pattern on the phenyl rings influence the compound’s biological and physicochemical properties?

Advanced Research Question
Structure-Activity Relationship (SAR) Studies :

  • 4-Fluorophenyl Group : Enhances lipophilicity (logP ~3.5) and membrane permeability.
  • Thiazolidine Ring : Nitrogen atoms enable hydrogen bonding with microbial enzymes .
    Methodology :
  • Synthesize analogs (e.g., 4-chloro or 4-methoxy substituents).
  • Compare MIC values and computational docking scores (e.g., AutoDock Vina) against target proteins like E. coli DNA gyrase .

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